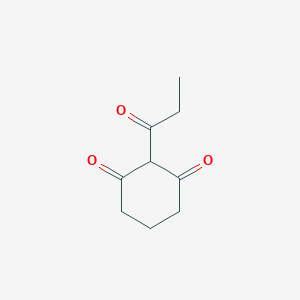

2-Propanoylcyclohexane-1,3-dione

Descripción

Propiedades

IUPAC Name |

2-propanoylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-2-6(10)9-7(11)4-3-5-8(9)12/h9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLHCJHTXAHANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1C(=O)CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448337 | |

| Record name | 2-propanoylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104775-30-6 | |

| Record name | 2-Propanoylcyclohexane-1,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104775306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-propanoylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PROPANOYLCYCLOHEXANE-1,3-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY8ZLE22RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2-Propionilciclohexano-1,3-diona suele implicar la reacción de ciclohexano-1,3-diona con cloruro de propionilo en presencia de una base como la piridina. La reacción se lleva a cabo en condiciones de reflujo para garantizar la conversión completa de los materiales de partida al producto deseado .

Métodos de producción industrial: En un entorno industrial, la producción de 2-Propionilciclohexano-1,3-diona se puede escalar utilizando reactores de flujo continuo. Este método permite un mejor control de las condiciones de reacción, lo que lleva a mayores rendimientos y pureza del producto final. El uso de catalizadores y parámetros de reacción optimizados mejora aún más la eficiencia del proceso .

Análisis De Reacciones Químicas

Tipos de reacciones: 2-Propionilciclohexano-1,3-diona sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir los grupos ceto en grupos hidroxilo, formando dioles.

Sustitución: El grupo propionilo se puede sustituir por otros grupos acilo en condiciones adecuadas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores comúnmente utilizados.

Sustitución: Los cloruros de acilo y los anhídridos se utilizan para reacciones de sustitución.

Principales productos formados:

Oxidación: Ácidos carboxílicos.

Reducción: Dioles.

Sustitución: Varios derivados de acilo.

Aplicaciones Científicas De Investigación

Herbicidal Activity

Overview:

Recent studies have highlighted the herbicidal potential of 2-propanoylcyclohexane-1,3-dione derivatives. These compounds act as inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of carotenoids and tocopherols in plants.

Key Findings:

- A study demonstrated that certain derivatives exhibited significant inhibitory activity against HPPD, with some compounds showing IC50 values lower than those of commercial herbicides like sulcotrione .

- The optimal side chain length for effective inhibition was found to be between 9 to 11 carbons, indicating a structure-activity relationship that can guide future synthesis .

Data Table: Herbicidal Activity of Selected Derivatives

| Compound | IC50 (μM) | Comparison Herbicide | IC50 (μM) |

|---|---|---|---|

| This compound derivative A | 0.18 ± 0.02 | Sulcotrione | 0.25 ± 0.02 |

| This compound derivative B | 0.20 ± 0.01 | Leptospermone | 0.30 ± 0.03 |

Synthetic Organic Chemistry

Overview:

The compound serves as a versatile intermediate in the synthesis of various organic molecules, particularly in constructing heterocycles and other complex structures.

Case Studies:

- Regioselective Synthesis: Research has shown that using this compound in reactions with hydrazines leads to the formation of tetrahydroindazolones with high regioselectivity. This method has been optimized to yield specific regioisomers efficiently .

- Condensation Reactions: The compound has been utilized in condensation reactions to produce a variety of substituted cyclohexanediones and related structures, demonstrating its utility in building chemical libraries for biological evaluation .

Data Table: Synthesis Outcomes Using this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Condensation with Hydrazine | Tetrahydroindazolone A | 85 |

| Condensation with Aldehyde | Substituted Cyclohexanedione B | 75 |

Biological Evaluations

Overview:

The biological activity of derivatives derived from this compound has been explored extensively, revealing potential applications in medicinal chemistry.

Findings:

- Compounds synthesized from this precursor have shown promising results in inhibiting certain cancer cell lines and may serve as leads for drug development .

- The structural features imparted by the cyclohexanedione moiety are critical for biological activity, indicating a need for further exploration into their mechanisms of action .

Mecanismo De Acción

El mecanismo de acción de 2-Propionilciclohexano-1,3-diona implica la inhibición de enzimas específicas, como la p-hidroxifenilpiruvato dioxigenasa (HPPD). Esta enzima es crucial para la biosíntesis de plastoquinona, un cofactor esencial en la fotosíntesis. Al inhibir HPPD, el compuesto interrumpe las vías metabólicas en las plantas, lo que lleva a su muerte .

Compuestos similares:

Sulcotriona: 2-[2-cloro-4-(metilsulfonil)benzoil]-1,3-ciclohexanodiona.

Mesotriona: 2-[4-(metilsulfonil)-2-nitrobenzoil]-1,3-ciclohexanodiona.

Tembotriona: 2-{2-cloro-4-mesil-3-[(2,2,2-trifluoroetoxi)metil]benzoil}ciclohexano-1,3-diona.

Singularidad: 2-Propionilciclohexano-1,3-diona es único debido a su grupo propionilo específico, que confiere propiedades químicas y reactividad distintas en comparación con otros derivados de ciclohexano-1,3-diona. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones en investigación científica e industria .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Cyclohexane-1,3-dione derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent groups. Below is a detailed comparison of 2-Propanoylcyclohexane-1,3-dione with structurally related compounds:

Structural and Functional Group Comparisons

Toxicity and Environmental Impact

- Dimedone : Low acute aquatic toxicity (LC₅₀ = 11,500 mg/L in fish) but lacks degradability studies .

- Piperazine-2,3-diones: No ecotoxicity data reported, though their enhanced lipophilicity may raise environmental persistence concerns .

Key Research Findings and Gaps

Structural Flexibility: The propanoyl and bicycloheptenyl groups in this compound may enhance target binding compared to simpler analogs like dimedone, but this requires validation .

Activity Gaps: Unlike indane-1,3-diones (anticoagulant) or piperazine-2,3-diones (anthelmintic), this compound’s biological roles remain unexplored .

Synthetic Optimization : and highlight bromophenyl-substituted cyclohexane-1,3-diones as potent leads, suggesting that electron-withdrawing groups could enhance reactivity .

Actividad Biológica

2-Propanoylcyclohexane-1,3-dione, a member of the cyclohexane-1,3-dione family, has garnered attention for its biological activity, particularly in herbicidal applications. This compound is structurally related to various natural products and synthetic derivatives that exhibit significant biological properties. The focus of this article is to explore the biological activity of this compound through synthesis, inhibition studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 196.24 g/mol. Its structure features a cyclohexane ring substituted with a propanoyl group and two keto groups at the 1 and 3 positions. This unique arrangement is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 196.24 g/mol |

| LogP | 1.54 |

| PSA | 51.21 Ų |

Herbicidal Activity

Recent studies have highlighted the herbicidal potential of this compound derivatives against p-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone and carotenoids in plants. The inhibition of HPPD is a well-established mechanism for herbicides.

- Inhibition Studies : The most potent derivative tested showed an value of , which was slightly more effective than the commercial herbicide sulcotrione () . This suggests that modifications to the cyclohexane backbone can enhance herbicidal efficacy.

Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) analyses have been employed to understand the influence of structural features on biological activity. Key findings include:

- Optimal Side Chain Length : Compounds with an alkyl side chain of 11 carbons were identified as optimal for HPPD inhibition.

- Functional Group Impact : The presence of additional functional groups (e.g., double bonds or hydroxyl groups) beyond the essential structural features tends to decrease inhibitory activity .

Case Study 1: Synthesis and Testing

A series of derivatives were synthesized from natural products such as Peperomia. These derivatives were subjected to HPPD inhibition assays to evaluate their effectiveness as potential herbicides. The results indicated that structural variations significantly influenced their inhibitory potency.

Case Study 2: QSAR Modeling

A comprehensive QSAR model was developed based on the biological data collected from various derivatives. The model successfully predicted the activity of new compounds based on their structural characteristics, demonstrating a correlation between hydrophobic interactions and inhibitory efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.